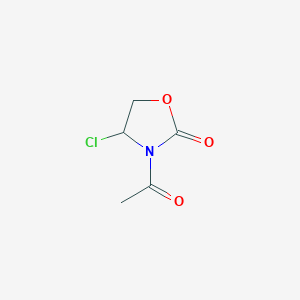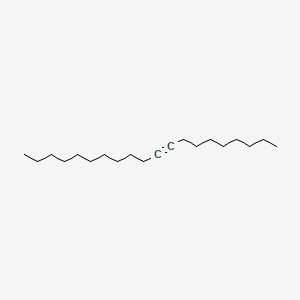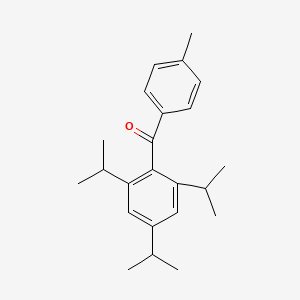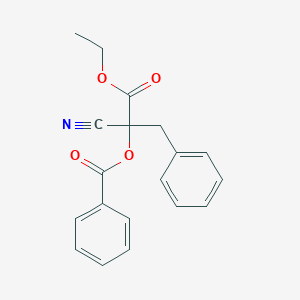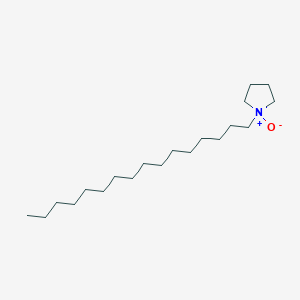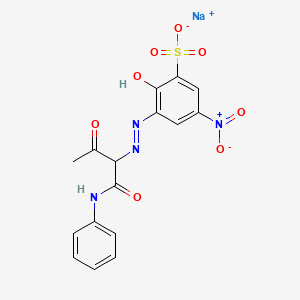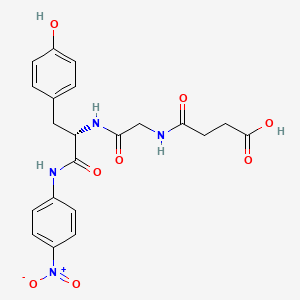![molecular formula C4H9NO4P+ B14457309 N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine CAS No. 70291-04-2](/img/structure/B14457309.png)
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine is a chemical compound with the molecular formula C4H9NO4P It is known for its unique structure, which includes a phosphonium group attached to a glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine typically involves the reaction of glycine with a phosphonium reagent. One common method includes the use of hydroxymethylphosphonium chloride, which reacts with glycine under controlled conditions to form the desired compound. The reaction is usually carried out in an aqueous medium at a temperature range of 25-30°C, with a pH maintained around 7-8 to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of a catalyst, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonium derivatives.
Substitution: The compound can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts such as tungsten or molybdenum compounds.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, halogenating agents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced phosphonium derivatives.
Substitution: Substituted phosphonium glycine derivatives.
Scientific Research Applications
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site of the enzyme, thereby blocking substrate access. This inhibition can lead to various biochemical effects, including the disruption of metabolic pathways and the accumulation of specific metabolites.
Comparison with Similar Compounds
Similar Compounds
N-Phosphonomethylglycine: Known for its use as a herbicide (glyphosate).
N-Phosphonomethyliminodiacetic Acid: Used in the synthesis of glyphosate.
N-Phosphonomethylaminomethylphosphonic Acid: Another derivative with similar properties.
Uniqueness
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine is unique due to its specific structure, which includes a hydroxymethyl group attached to the phosphonium moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
70291-04-2 |
|---|---|
Molecular Formula |
C4H9NO4P+ |
Molecular Weight |
166.09 g/mol |
IUPAC Name |
(carboxymethylamino)methyl-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C4H8NO4P/c6-3-10(9)2-5-1-4(7)8/h5-6H,1-3H2/p+1 |
InChI Key |
MGVOAZCJKSZHGC-UHFFFAOYSA-O |
Canonical SMILES |
C(C(=O)O)NC[P+](=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


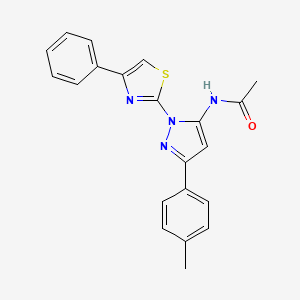

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
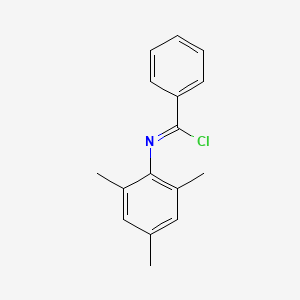
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)

